rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene
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Overview
Description
rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene: is a bicyclic compound featuring a bromomethyl group attached to a bicyclo[222]oct-2-ene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene typically involves the bromination of a suitable precursor. One common method is the bromination of bicyclo[2.2.2]oct-2-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction conditions often include:
Solvent: Carbon tetrachloride (CCl4) or chloroform (CHCl3)
Temperature: Room temperature to reflux
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The double bond in the bicyclo[2.2.2]oct-2-ene structure can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), ammonia (NH3), or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under pressure.
Major Products
Substitution: Corresponding alcohols, amines, or thiols.
Oxidation: Alcohols or carboxylic acids.
Reduction: Saturated bicyclo[2.2.2]octane derivatives.
Scientific Research Applications
rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene depends on the specific reactions it undergoes. In substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-2-ene: The parent compound without the bromomethyl group.
Bicyclo[2.1.1]hexane: A structurally related compound with a different ring system.
Bicyclo[3.1.0]hexane: Another related compound with a different ring structure.
Uniqueness
rel-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-9H,2,4-6H2/t7-,8+,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDWRNMAPPGUIA-VGMNWLOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C=C[C@H]1C[C@H]2CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955530-42-3 |
Source
|
Record name | rac-(1R,4R,5R)-5-(bromomethyl)bicyclo[2.2.2]oct-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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